1-(4Z,7Z,10Z,13Z,16Z,19Z-二十二碳六烯酰)-sn-甘油-3-磷酸胆碱

描述

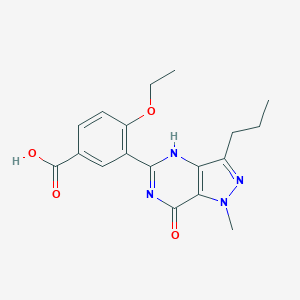

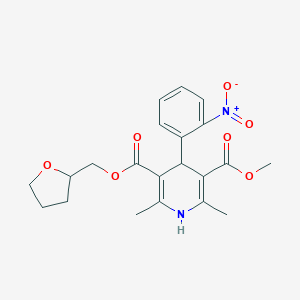

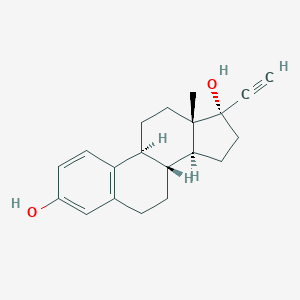

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-glycero-3-phosphate is classified as a member of the 1-acylglycerol-3-phosphates . These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at the O-1 position . It is also known to play a major anti-inflammatory role .

Synthesis Analysis

The synthesis of this compound involves complex biochemical reactions. One of the related compounds, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine (sodium salt), is synthesized and used in liposome preparation to study effects of the fatty acid (FA) profile of phospholipids on membrane vesiculation .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. It is a 1-(1Z-alkenyl)-2-acyl-sn-glycero-3-phospho-L-serine(1−) in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molar refractivity of 259.8±0.5 cm³ . It has 24 hydrogen bond acceptors and 10 hydrogen bond donors .科学研究应用

相行为和膜特性

研究表明,含有二十二碳六烯酸 (DHA) 的脂质混合物,如 1-硬脂酰-2-二十二碳六烯酰-sn-甘油-3-磷酸胆碱,表现出独特的相行为。差示扫描量热法研究表明,相分离为富含 DHA 的相和富含其他脂质的相。这一特性对于理解膜动力学和脂质相互作用至关重要,这对于细胞膜功能至关重要 (Dumaual, Jenski, & Stillwell, 2000)。

在膜结构和功能中的作用

含 DHA 磷脂的结构分析有助于阐明膜特性。例如,对这些脂质取向双层的 neutron 衍射研究有助于理解它们在膜弹性和结构完整性中的作用,这对于视紫红质等整合受体蛋白的功能至关重要 (Mihailescu & Gawrisch, 2006)。

对脂质双层尺寸的影响

利用红外线性二色性和 X 射线测量进行的研究,提供了关于不饱和脂质链对膜的尺寸、分子序和水合作用的影响的见解。这对于理解此类脂质如何影响不同生理条件下的细胞膜特性具有重要意义 (Binder & Gawrisch, 2001)。

DHA 代谢和脑靶向

对 DHA 代谢的研究突出了含 DHA 磷脂在脑健康中的重要作用。例如,对溶血磷脂胆碱 (LysoPC-DHA) 的研究为 DHA 在大脑中的积累提供了宝贵的见解,这对神经功能和健康至关重要 (Picq et al., 2010)。

合成和生物学特性

已经探索了从 DHA 合成新型脂质介体(如 maresin 样脂质介体),突出了这些物质的治疗潜力。此类化合物具有立体选择性合成,对开发新药和了解脂质介体的生物学作用具有重要意义 (Hong et al., 2019)。

脂质基质特性

关于含有 DHA 与其他脂肪酸的脂质基质特性的研究揭示了双键的丢失(如二十二碳五烯酸中)如何显着改变膜物理特性。这项研究对于理解细胞膜中不同脂肪酸组成的功能意义至关重要 (Eldho et al., 2003)。

属性

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOWKZULVQWMLY-APPDJCNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine | |

CAS RN |

162440-05-3 | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)